molecular formula C7H11N3O3 B13073586 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13073586
M. Wt: 185.18 g/mol
InChI Key: XHQYFVNDSSSRDK-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of amino-alcohols. One common method is the reaction of 5-amino-1-pentanol with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of catalysts such as RuHCl(CO)(PPh3)3 or RuCl2(PPh3)4, which facilitate the formation of the desired cyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13)

InChI Key

XHQYFVNDSSSRDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCCO)N

Origin of Product

United States

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